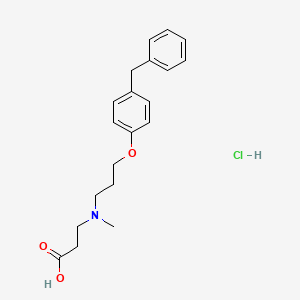

3-(メチル(3-(4-(フェニルメチル)フェノキシ)プロピル)アミノ)プロパン酸

説明

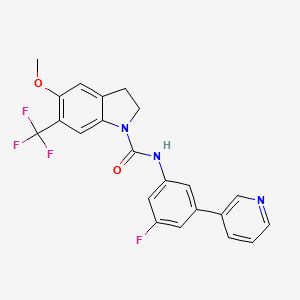

“3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid” is a chemical compound with the molecular formula C20H26ClNO3 . It is also known by other names such as SC-57461A and has a molecular weight of 363.9 g/mol .

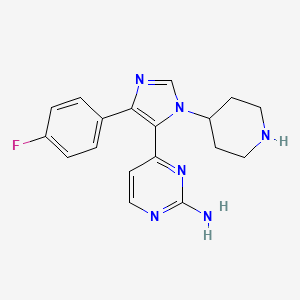

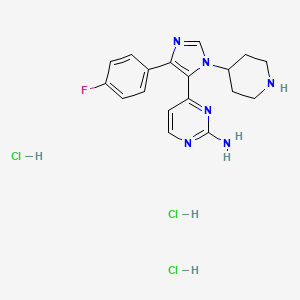

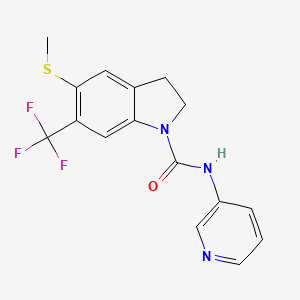

Molecular Structure Analysis

The molecular structure of this compound includes a benzylphenoxy group and a propanoic acid group . The InChI and SMILES strings provide a textual representation of the molecule’s structure .科学的研究の応用

ロイコトリエンA4ヒドロラーゼの阻害

SC-57461Aは、ヒト組換えロイコトリエンA4 (LTA4)ヒドロラーゼの強力な阻害剤です . この酵素は、様々な疾患に関与する炎症性メディエーターであるロイコトリエンB4 (LTB4)の産生に重要な役割を果たしています .

抗炎症作用

SC-57461Aは、LTB4産生を阻害する能力を持つため、抗炎症作用の可能性があります . これは、炎症が重要な役割を果たす疾患、例えば炎症性腸疾患や乾癬の治療に使用できる可能性があります .

アミノペプチダーゼ活性の阻害

SC-57461Aは、エポキシドヒドロラーゼ活性を阻害するだけでなく、アミノペプチダーゼ活性も阻害します . これは、アミノペプチダーゼが役割を果たす様々な生物学的プロセスに影響を与える可能性があります。

皮膚治療における潜在的な用途

SC-57461Aは、皮膚への浸透性が良好であることが示されています . このことから、特にLTB4の阻害が有益となる可能性のある疾患に対する局所治療の候補となり得ます。

カルシウムイオノフォア誘発LTB4産生の阻害

SC-57461Aは、ヒト全血におけるカルシウムイオノフォア誘発LTB4産生を阻害することが示されています . これは、カルシウムイオノフォア誘発LTB4産生が要因となる疾患における潜在的な用途を示唆しています。

動物モデルにおける使用

SC-57461Aは、マウス、ラット、犬、およびアカゲザルを含むいくつかの動物モデルで活性を示しました . この幅広い活性は、様々な研究分野で使用できる可能性を示唆しています。

作用機序

Target of Action

The primary target of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is the enzyme Leukotriene A4 Hydrolase (LTA4H) . LTA4H is a dual function enzyme essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possesses an aminopeptidase activity .

Mode of Action

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a potent competitive inhibitor of LTA4H . It inhibits the enzyme at nanomolar concentrations when either LTA4 (epoxide hydrolase, Ki = 23 nM) or peptide substrates (aminopeptidase, Ki = 27 nM) are used .

Biochemical Pathways

The compound affects the leukotriene pathway by inhibiting the production of LTB4, an inflammatory mediator . By inhibiting LTA4H, the rate-limiting step for LTB4 production, the compound interferes with the production of LTB4 .

Pharmacokinetics

The compound exhibits good cell penetration, as indicated by the IC50 of 49 nM for calcium ionophore-induced LTB4 production in human whole blood . It also demonstrates oral activity, with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively, for inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production .

Result of Action

The inhibition of LTB4 production by 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can lead to a decrease in inflammation, as LTB4 is an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis .

Action Environment

The action of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can be influenced by environmental factors such as the presence of calcium ionophores, which induce LTB4 production . The compound’s action, efficacy, and stability may also be affected by other factors, but more research is needed to fully understand these influences.

特性

IUPAC Name |

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018101 | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423169-68-0 | |

| Record name | SC 57461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid](/img/structure/B1680794.png)

![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)

![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)

![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)